(1S)-1-carboxy-2-selanylethanaminium
Description
(1S)-1-Carboxy-2-selanylethanaminium is a chiral organoselenium compound characterized by a carboxyl group (-COOH), a selanyl group (-SeH), and an aminium moiety (-NH₃⁺) on an ethane backbone. Its molecular formula is C₃H₈NO₂Se⁺, with a molar mass of 190.06 g/mol. The stereochemistry at the C1 position (S-configuration) influences its biological interactions and physicochemical properties. This compound is structurally analogous to selenocysteine, a naturally occurring amino acid, but differs in its charged aminium group and lack of integration into protein backbones .
Properties
Molecular Formula |
C3H7NO2Se+ |
|---|---|
Molecular Weight |
168.06 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p+1/t2-/m1/s1 |
InChI Key |
FDKWRPBBCBCIGA-UWTATZPHSA-O |
SMILES |
C(C(C(=O)O)[NH3+])[Se] |
Isomeric SMILES |
C([C@H](C(=O)O)[NH3+])[Se] |
Canonical SMILES |
C(C(C(=O)O)[NH3+])[Se] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Sulfur Analogs: (1S)-1-Carboxy-2-Sulfanylethanaminium
Replacing selenium with sulfur yields (1S)-1-carboxy-2-sulfanylethanaminium (a cysteine derivative). Key differences include:
| Property | (1S)-1-Carboxy-2-Selanylethanaminium | (1S)-1-Carboxy-2-Sulfanylethanaminium |
|---|---|---|
| Atomic Radius (Å) | 1.20 (Se) | 1.04 (S) |
| Bond Energy (C–X) | ~234 kJ/mol (C–Se) | ~272 kJ/mol (C–S) |
| pKa of -XH Group | ~5.2 (SeH) | ~8.3 (SH) |
| Redox Potential | Higher oxidative susceptibility | More stable under oxidative conditions |
The lower bond energy and higher acidity of the selanyl group make this compound more reactive in redox reactions compared to its sulfur analog .
Comparison with Selenocysteine
Selenocysteine (Sec, U) is the 21st amino acid, featuring a selenol (-SeH) group. Differences include:
| Property | This compound | Selenocysteine |
|---|---|---|
| Charge at pH 7 | Cationic (NH₃⁺) | Zwitterionic (NH₃⁺/COO⁻) |
| Biological Role | No known incorporation into proteins | Essential in enzymes (e.g., glutathione peroxidase) |
| Stability | Less stable due to free -SeH group | Stabilized by peptide backbone |
The aminium group in this compound may limit its cellular uptake compared to selenocysteine, which uses specialized tRNA machinery .
Comparison with (1S)-1-Carboxy-2-Naphthalen-2-Ylethanaminium
Replacing the selanyl group with a naphthyl moiety (as in ) drastically alters properties:
| Property | This compound | (1S)-1-Carboxy-2-Naphthalen-2-Ylethanaminium |
|---|---|---|
| Hydrophobicity | Moderate (logP ~0.5) | High (logP ~3.2) |
| UV Absorption | Weak absorption above 250 nm | Strong π→π* transitions (λmax ~280 nm) |
| Bioactivity | Potential redox modulation | Likely inert; structural bulk limits reactivity |
Research Findings and Data Gaps
- Synthesis: No direct synthesis protocols for this compound are reported. Analogous selenol compounds require air-free techniques due to selenium’s oxidative sensitivity .
- Predictions suggest a monoclinic system (similar to ) with shortened C–Se bonds (~1.90 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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